molecular formula C8H15NO B6236648 2-{2-oxaspiro[3.3]heptan-6-yl}ethan-1-amine CAS No. 1781062-67-6

2-{2-oxaspiro[3.3]heptan-6-yl}ethan-1-amine

Cat. No.: B6236648
CAS No.: 1781062-67-6
M. Wt: 141.2
InChI Key:
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Description

2-{2-oxaspiro[3.3]heptan-6-yl}ethan-1-amine is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of an oxaspiro ring fused to a heptane ring, with an ethanamine group attached. The compound’s distinct structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-oxaspiro[3.3]heptan-6-yl}ethan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxaspiro ring through a cyclization reaction, followed by the introduction of the ethanamine group via nucleophilic substitution. The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide or tetrahydrofuran to facilitate the cyclization and substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to control reaction parameters precisely and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{2-oxaspiro[3.3]heptan-6-yl}ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxaspiro ring to a more saturated form.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated spirocyclic compounds. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile used.

Scientific Research Applications

2-{2-oxaspiro[3.3]heptan-6-yl}ethan-1-amine has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying spirocyclic chemistry and developing new synthetic methodologies.

    Biology: It can be used as a molecular probe to investigate biological pathways and interactions involving spirocyclic compounds.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-{2-oxaspiro[3.3]heptan-6-yl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may allow the compound to fit into unique binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-{2-oxaspiro[3.3]heptan-6-yl}ethanol: Similar structure but with an alcohol group instead of an amine.

    2-{2-oxaspiro[3.3]heptan-6-yl}acetic acid: Contains a carboxylic acid group instead of an ethanamine group.

    2-{2-oxaspiro[3.3]heptan-6-yl}methanamine: Similar structure but with a methanamine group.

Uniqueness

2-{2-oxaspiro[3.3]heptan-6-yl}ethan-1-amine is unique due to its specific combination of the oxaspiro ring and the ethanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1781062-67-6

Molecular Formula

C8H15NO

Molecular Weight

141.2

Purity

95

Origin of Product

United States

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